2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid
Overview
Description
“2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO4 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of “2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methoxycarbonyl group and an acetic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The molecular weight of “2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid” is 187.19 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Safety and Hazards
The safety information for “2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Pyrrolidine derivatives, including “2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid”, have potential for further exploration in drug discovery due to their versatility and the ability to generate structural diversity . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(5-methoxycarbonylpyrrolidin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPERIBGXNZHSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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